molecular formula C27H25N3O2 B3926726 2-benzoyl-9,9-dimethyl-6-pyridin-4-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

2-benzoyl-9,9-dimethyl-6-pyridin-4-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

Cat. No.: B3926726
M. Wt: 423.5 g/mol
InChI Key: YEZPHWGXKZRIEF-UHFFFAOYSA-N
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Description

2-benzoyl-9,9-dimethyl-6-pyridin-4-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a complex organic compound with a unique structure that combines benzodiazepine and pyridine moieties

Preparation Methods

The synthesis of 2-benzoyl-9,9-dimethyl-6-pyridin-4-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzodiazepine core: This can be achieved through a condensation reaction between an appropriate benzoyl chloride and a diamine.

    Introduction of the pyridine ring: This step often involves a cyclization reaction where a pyridine derivative is introduced to the benzodiazepine core.

    Final modifications: The final steps may include various functional group modifications to achieve the desired compound.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-benzoyl-9,9-dimethyl-6-pyridin-4-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and pyridine moieties.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction conditions such as reflux or room temperature.

Scientific Research Applications

2-benzoyl-9,9-dimethyl-6-pyridin-4-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-benzoyl-9,9-dimethyl-6-pyridin-4-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-benzoyl-9,9-dimethyl-6-pyridin-4-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one include other benzodiazepine derivatives and pyridine-containing compounds. What sets this compound apart is its unique combination of these two moieties, which may confer distinct biological activities and chemical properties. Some similar compounds include:

    Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.

    Pyridoxine: A pyridine derivative with vitamin activity.

This compound’s unique structure allows for a diverse range of applications and interactions, making it a valuable subject of study in various fields.

Properties

IUPAC Name

2-benzoyl-9,9-dimethyl-6-pyridin-4-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-27(2)15-22-24(23(31)16-27)25(17-10-12-28-13-11-17)30-20-9-8-19(14-21(20)29-22)26(32)18-6-4-3-5-7-18/h3-14,25,29-30H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZPHWGXKZRIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=NC=C5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzoyl-9,9-dimethyl-6-pyridin-4-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Reactant of Route 2
2-benzoyl-9,9-dimethyl-6-pyridin-4-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Reactant of Route 3
2-benzoyl-9,9-dimethyl-6-pyridin-4-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Reactant of Route 4
2-benzoyl-9,9-dimethyl-6-pyridin-4-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Reactant of Route 5
2-benzoyl-9,9-dimethyl-6-pyridin-4-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Reactant of Route 6
2-benzoyl-9,9-dimethyl-6-pyridin-4-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

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